molecular formula C21H28N6O B10957200 6-cyclopropyl-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10957200
M. Wt: 380.5 g/mol
InChI Key: LUTZLMQNEHIAQT-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 6-CYCLOPROPYL-N-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE, involves several steps. One common method is the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of these compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-CYCLOPROPYL-N-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it may inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CYCLOPROPYL-N-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structural features and broad-spectrum biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C21H28N6O

Molecular Weight

380.5 g/mol

IUPAC Name

6-cyclopropyl-N-[1-(2-ethylpyrazol-3-yl)ethyl]-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H28N6O/c1-6-26-18(9-10-22-26)13(4)23-21(28)16-11-17(15-7-8-15)24-20-19(16)14(5)25-27(20)12(2)3/h9-13,15H,6-8H2,1-5H3,(H,23,28)

InChI Key

LUTZLMQNEHIAQT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(C)NC(=O)C2=CC(=NC3=C2C(=NN3C(C)C)C)C4CC4

Origin of Product

United States

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